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Compound of Interest

Compound Name: Verlamelin

Cat. No.: B14756304

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Verlamelin, a naturally
occurring macrocyclic depsipeptide. The focus is on its intricate chemical structure, precise
stereochemistry, and the experimental methodologies that have enabled its synthesis and
characterization.

Chemical Structure

Verlamelin A is a complex macrocyclic depsipeptide, first reported in a patent in 1980 and later
isolated from the fungus Verticillium lamellicola[1]. Its structure is characterized by a ring
composed of amino acid residues and a long-chain fatty acid, where an ester linkage (defining
it as a depsipeptide) is integral to the macrocycle[2].

The core structure consists of[1]:
e Six amino acid residues:

o Three D-amino acids: D-Tyrosine (D-Tyr), D-Alanine (D-Ala), and D-allo-Threonine (D-allo-
Thr).

o Three L-amino acids: L-Valine (L-Val), L-Glutamine (L-GlIn), and L-Proline (L-Pro).

o A hydroxylated fatty acid:
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o One molecule of (5S)-hydroxy-tetradecanoic acid ((5S)-OH-TDA).

Unlike many other lipopeptides where the lipid tail is an external side chain, in Verlamelin the
fatty acid is fully integrated into the cyclic backbone, making its synthesis more challenging[2].

The fundamental properties of Verlamelin A and its related derivative Verlamelin B are
summarized below.

Property Verlamelin A Verlamelin B Source
Molecular Formula C34H54N609 CaaHeoN7011 [2].[3]
) 690.83 g/mol
Molecular Weight 872.06 g/mol [3]
(Calculated)
HRMS-ESI (m/z) Calculated: 691.4025, )
Not Available [2]
[M+H]* Found: 691.4027
Stereochemistry

The biological activity of complex molecules like Verlamelin is often dictated by their precise
three-dimensional arrangement of atoms, known as absolute configuration.

The stereochemistry of Verlamelin A is defined by the specific chirality of its constituent amino
acids and the hydroxyl group on the fatty acid chain[1].

e Amino Acid Configurations:

o

D-Tyrosine

o D-Alanine

o D-allo-Threonine

o L-Valine

o L-Glutamine

o L-Proline
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 Fatty Acid Configuration:

o The hydroxyl group at the 5th position of the tetradecanoic acid chain has a Sinister (S)
configuration, denoted as (5S)[1].

The significance of this stereochemistry is highlighted by the total synthesis of Verlamelin A
alongside its (5R)-epimer. The difference in the stereocenter at the C5 position of the fatty acid
led to notable variations in antifungal activity, underscoring the importance of this specific
configuration for its biological function[4].

Biological Activity

Verlamelin and its derivatives exhibit significant and broad-spectrum antifungal activity.[2][4]
They have also been shown to possess antiviral properties.[5]

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal
inhibitory concentration (IC50) values for Verlamelin A and its C5-epimer against various
pathogens.
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Target .. .
Compound . Activity Metric  Value Source
Organism
Verlamelin A Diverse Fungal 0.156 - 9.8
_ MIC [2]
(Natural) Species pg/mL
Verlamelin A Alternaria
, MIC 8 pg/mL [4]
(Synthetic) alternata
(5R)-Verlamelin Alternaria
) MIC 4 ug/mL [4]
A (Synthetic) alternata
Verlamelin A &
(5R)-Verlamelin Alternaria solani MIC 4 - 16 pg/mL [1]
A
Verlamelin A & ] ]
) Rhizoctonia
(5R)-Verlamelin ) MIC 4 -16 pg/mL [1]
solani
A
) Herpes Simplex
Verlamelin A IC50 16.7 uM [5]

Virus 1 (HSV-1)

The data indicates that the (5R)-epimer of Verlamelin A has superior efficacy against Alternaria

alternata compared to the natural (5S) form, suggesting it may be a promising lead candidate

for further development[4].

Experimental Protocols: Total Synthesis of
Verlamelin A

The first total synthesis of Verlamelin A was achieved through a unified strategy combining

solid-phase peptide synthesis (SPPS) and solution-phase synthesis[1][2]. This approach

provides a viable route to produce Verlamelin A and its analogues for further study|[2].

The synthesis can be broken down into five key stages:

o Solution-Phase Synthesis of the Lipid Fragment: Homogeneous solution-phase synthesis

was used to prepare the N-terminally protected fatty acid fragment, Fmoc-I-Val-O-(5S)-

tetradecanoic acid[4].
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e Solid-Phase Synthesis of the Peptide Fragment: The linear pentapeptide (NH>—d-allo-Thr—d-
Ala—I-Pro—I-GIn—d-Tyr—OH) was assembled on a solid support using standard Fmoc-SPPS
techniquesl4].

e On-Resin Fragment Coupling: The solution-phase lipid fragment was coupled to the resin-
bound pentapeptide[4].

» Resin Cleavage and Off-Resin Cyclization: The resulting linear depsipeptide was cleaved
from the resin, and the crucial head-to-tail macrocyclization was performed in solution[2].

o Global Deprotection: All remaining protecting groups were removed to yield the final natural
product, Verlamelin A[4].

Solution-Phase Synthesis

Assembly and Final Steps

(#)-5-tetradecalactone BEAEUEECIEEN [\ | \/a|.0.(5S) TDA-OH
- ; Linear Depsipeptide -
Solid-Phase Peptide Synthesis (SPPS) @—" (Resin_gaznzl)’ ‘ Resin Cleavage [—
SRS W Resin-Bound Pentapeptide
REEEEd (D-allo-Thr to D-Tyr)

Verlamelin A

Off-Resin
Head-to-Tail Cyclization

Click to download full resolution via product page

Total synthesis workflow for Verlamelin A.

This protocol details a key step in the solution-phase synthesis of the lipid fragment.

To a flask containing intermediate 14 (1.0 equiv) in dry Dichloromethane (DCM),
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s, 0.2 equiv) and phenylsilane (3.5 equiv)
were added[1][2]. The reaction mixture was stirred at room temperature for 4 hours. Following
completion, the mixture was diluted with DCM, washed with water (3x), and dried with
anhydrous MgSOa[1][2]. The solvent was removed under reduced pressure, and the crude
product was purified by silica gel chromatography to afford the desired product 15 as a
colorless gel[1][2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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